2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum
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Overview
Description
2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum is a complex organometallic compound It is known for its unique structure, which includes a molybdenum center coordinated with various organic ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum typically involves the coordination of molybdenum with the respective ligands. The process begins with the preparation of the ligands, followed by their reaction with a molybdenum precursor under controlled conditions. The reaction conditions often include inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the molybdenum center.
Reduction: Reduction reactions can revert the molybdenum to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state molybdenum complexes, while substitution reactions can produce a variety of molybdenum-ligand complexes .
Scientific Research Applications
2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies:
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with various substrates, facilitating chemical reactions. The molybdenum center plays a crucial role in these processes, often acting as a Lewis acid to activate substrates. The specific pathways and molecular targets depend on the reaction and the substrates involved .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylpyrrole: A simpler analog with similar pyrrole structure but without the complex molybdenum coordination.
2,6-diphenylphenol: Another related compound with phenol groups but lacking the molybdenum center.
Properties
IUPAC Name |
2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O.C12H17N.C10H12.C6H8N.Mo/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15;1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;1-5-3-4-6(2)7-5;/h1-13,19H;5-9H,1-4H3;1,4-8H,2-3H3;3-4H,1-2H3;/q;;;-1; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTKTBOZVMCGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C([N-]1)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H51MoN2O- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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